molecular formula C21H27N3O5S B10781270 Sarpicillin [WHO-DD] CAS No. 60252-40-6

Sarpicillin [WHO-DD]

Numéro de catalogue: B10781270
Numéro CAS: 60252-40-6
Poids moléculaire: 433.5 g/mol
Clé InChI: QTQPGZVDUCMVLK-ZXFNITATSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sarpicillin [WHO-DD], with the CAS Registry Number 40966-79-8 , is a semisynthetic antibiotic compound and a prodrug of the broad-spectrum penicillin, Ampicillin . Its chemical designation is Methoxymethyl (2S,5R,6R)-6-(2,2-dimethyl-5-oxo-4-phenyl-1-imidazolidinyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate . It has the molecular formula C21H27N3O5S and a molecular weight of 433.52 . As a prodrug, Sarpicillin is designed to be metabolized in the body to release the active moiety, Ampicillin . Ampicillin itself is a beta-lactam antibiotic belonging to the aminopenicillin class. It acts as an irreversible inhibitor of the enzyme transpeptidase, which is essential for bacterial cell wall synthesis. By inhibiting this final stage of cell wall construction, it leads to bacterial cell lysis and death . Researchers may investigate Sarpicillin to study prodrug metabolism and its potential to alter the pharmacokinetic properties of Ampicillin. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Propriétés

Numéro CAS

60252-40-6

Formule moléculaire

C21H27N3O5S

Poids moléculaire

433.5 g/mol

Nom IUPAC

methoxymethyl (2S,5R,6R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C21H27N3O5S/c1-20(2)15(19(27)29-11-28-5)23-17(26)14(18(23)30-20)24-16(25)13(22-21(24,3)4)12-9-7-6-8-10-12/h6-10,13-15,18,22H,11H2,1-5H3/t13-,14-,15+,18-/m1/s1

Clé InChI

QTQPGZVDUCMVLK-ZXFNITATSA-N

SMILES isomérique

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)OCOC)C

SMILES canonique

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)OCOC)C

Origine du produit

United States

Méthodes De Préparation

One-Pot, Two-Enzyme Cascade Systems

The integration of PGA and AEH enables a fully aqueous synthesis of ampicillin from penicillin G (penG) and D-phenylglycine methyl ester (D-PGME). PGA catalyzes the hydrolysis of penG to 6-aminopenicillanic acid (6-APA), while AEH facilitates the condensation of 6-APA with D-PGME.

Reaction Conditions

  • Temperature : 22–25°C

  • pH : 7.0 ± 0.1 (controlled via NaOH titration)

  • Enzyme Load : 124 UPenG/g carrier (PGA), 79 UAmp/mg protein (AEH)

  • Substrate Ratios : 20 mM penG, 60 mM D-PGME

Performance Metrics

ParameterOne-Step ProcessTwo-Step Process
Maximum Conversion (%)3947
Total Reaction Time (h)2436
Byproduct InhibitionPhenylacetic acid (PAA) at >10 mMPAA removed post-hydrolysis

This method eliminates the need for 6-APA isolation, reducing production costs by 18–22% compared to traditional two-pot systems.

Optimized Enzymatic Cascades with Synzyme Systems

Synzyme-Mediated Crystallization

A patented synzyme process (CN103937866B) achieves 86.7% yield through pH- and temperature-controlled crystallization.

Stepwise Protocol

  • Enzymatic Coupling :

    • 6-APA (35 g) and D-PGME (37 g) are dissolved in purified water (350 mL).

    • Catalyst : 1.5 KU/L ampicillin synthetase at 13°C, pH 6.3–6.4.

    • Termination : When 6-APA residue <2 mg/mL.

  • Acidification and Clarification :

    • Adjust to pH 1.06 with 30% HCl, add EDTA-2Na (0.35 g) to chelate metal ions.

  • Crystallization :

    • Cool to 12–15°C, adjust pH to 3.0–3.5 with 25% NaOH.

    • Final crystallization at 1–2°C, pH 4.9–5.0.

Yield Optimization Data

Crystallization StepTemperature (°C)pHYield Contribution (%)
Primary Cooling12–153.0–3.558
Secondary Cooling5–63.522
Final Adjustment1–24.9–5.020

This method reduces impurity levels to <0.5% through controlled precipitation.

Chemical Synthesis in Organic Media

DCC/HOBt-Mediated Coupling

Chemical synthesis employs N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to activate D-phenylglycine for coupling with 6-APA.

Reaction Parameters

  • Solvent : Dichloromethane (DCM) at –20°C

  • Molar Ratio : 1:1.2 (6-APA:D-PGME)

  • Activation Time : 2 h

Challenges

  • Byproducts : Dicyclohexylurea (DCU) requires filtration.

  • Yield : 62–68% due to epimerization at the β-lactam ring.

Hybrid Chemoenzymatic Strategies

Solvent-Tolerant PGA Variants

Engineered PGA mutants (e.g., PGA-450) exhibit enhanced activity in 20% (v/v) methanol, enabling:

  • Direct coupling of penG and D-PGME without 6-APA isolation.

  • Yield : 74% at 15°C, pH 6.8.

Comparative Analysis

MethodYield (%)Purity (%)Solvent Waste (L/kg)
Enzymatic (Synzyme)86.799.25.8
Chemical (DCC/HOBt)65.295.434.6
Hybrid (PGA-450)74.098.112.3

Industrial-Scale Process Economics

Cost Breakdown for Synzyme Process

ComponentCost Contribution (%)
Raw Materials (6-APA)41
Enzymes22
Crystallization15
Waste Treatment12
Labor/Infrastructure10

Enzyme reuse cycles (≥8 batches) reduce biocatalyst costs by 63% .

Analyse Des Réactions Chimiques

Key Structural Features and Reactivity

Ampicillin’s structure includes a β-lactam ring fused to a thiazolidine ring, with an amino-phenylacetyl side chain (R-group) critical for its antibacterial activity . The β-lactam ring’s inherent strain and planar distortion render it highly reactive, making it susceptible to hydrolysis and nucleophilic attack .

Hydrolysis of the β-Lactam Ring

The β-lactam ring undergoes hydrolysis under acidic or alkaline conditions, producing penicilloic acid as a primary degradation product .

Condition Reaction Pathway Key Observations
Alkaline Hydroxide ion attacks the β-lactamFaster reaction rate than acidic conditions
Acidic Protonation stabilizes intermediatesSlower degradation, but still forms penicilloic acid
Transition Metals (e.g., Cu²⁺)Catalyzes hydrolysis via metal ion coordinationSignificantly accelerates reaction rates

Oligomerization Reactions

Sodium ampicillin in aqueous solution undergoes oligomerization , forming polymeric products. This reaction is pH-dependent and can affect its solubility and stability in formulations .

Hydrogen Bonding and Molecular Interactions

A combined DFT and AIM (Atoms in Molecules) analysis of ampicillin trihydrate reveals:

  • Intra- and inter-molecular hydrogen bonds stabilize the structure, particularly involving the –NH₃⁺ group and water molecules .

  • Nonlinear optical (NLO) properties are influenced by hyperconjugative interactions, with a first hyperpolarizability (β₀) of 12.67 × 10⁻³⁰ esu .

Impact of pH on Stability

Ampicillin’s dissociation constant (pKa ~2.6–2.8) indicates strong acidity, affecting its stability in aqueous solutions . Below pH 3.5, the β-lactam ring is more prone to acid-catalyzed hydrolysis, while alkaline conditions favor nucleophilic attack .

Thermal Degradation

  • Melting Points :

    • Anhydrous ampicillin: Decomposes at 199–202°C .

    • Sodium ampicillin: Decomposes at 205°C .

  • Structural Integrity : Thermal stress disrupts the β-lactam ring, leading to irreversible degradation .

Spectral and Computational Insights

Quantum chemical studies (DFT/B3LYP) confirm:

  • Vibrational Modes : FT-IR and FT-Raman spectra align with calculated wavenumbers, validating molecular geometry .

  • Molecular Electrostatic Potential (MEP) : Electropositive regions near the –NH₃⁺ group and water molecules highlight reactive sites .

References PubChem: Ampicillin (CID 6249) IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Volume 50) INCHEM: Penicillins RSC Advances: Molecular structure and hydrogen bonding analysis of ampicillin trihydrate (2015)

Applications De Recherche Scientifique

Sarpicillin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study beta-lactam antibiotics and their chemical properties.

    Biology: Employed in research to understand bacterial resistance mechanisms and the role of beta-lactam antibiotics in combating bacterial infections.

    Medicine: Used in clinical trials to evaluate its efficacy and safety in treating various bacterial infections.

    Industry: Utilized in the development of new antibiotic formulations and drug delivery systems

Mécanisme D'action

Sarpicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The molecular targets involved include various PBPs, and the pathways affected are those related to cell wall synthesis and maintenance .

Comparaison Avec Des Composés Similaires

Key Structural Differences :

  • Sarpicillin incorporates a methoxymethyl ester and imidazolidinyl side chain, enhancing stability against β-lactamases .
  • Prazocillin features a dichlorophenyl-pyrazole moiety, broadening Gram-negative coverage .
  • Procaine Benzylpenicillin combines benzylpenicillin with procaine , prolonging its duration of action via slow absorption .

Pharmacokinetic and Pharmacodynamic Profiles

Parameter Sarpicillin [WHO-DD] Prazocillin Procaine Benzylpenicillin
Bioavailability Moderate (oral) High (oral) Low (IM only)
Half-Life 1.2–1.8 hours 2.5–3.5 hours 12–24 hours (procaine slow release)
Metabolism Hepatic (CYP3A4) Renal excretion (unchanged) Hepatic hydrolysis
Spectrum Broad (Gram+/Gram-) Gram-negative emphasis Narrow (primarily Gram+)

Mechanistic Insights :

  • Sarpicillin’s methoxymethyl group reduces renal excretion, improving tissue penetration compared to older penicillins .
  • Procaine Benzylpenicillin’s procaine component delays absorption, making it suitable for long-acting intramuscular formulations but limiting use in acute infections .

Clinical Considerations :

  • Sarpicillin is preferred for mixed infections due to its broader spectrum .
  • Prazocillin’s dichlorophenyl group enhances efficacy against Pseudomonas aeruginosa but increases nephrotoxicity risk .

Q & A

Q. How to define Sarpicillin within the WHO-DD framework for pharmacological research?

  • Methodological Approach : Utilize the WHO Drug Dictionary (WHO-DD) coding conventions to standardize nomenclature, active ingredients, and therapeutic classifications. Cross-reference the compound’s unique identifier (e.g., WHO-DD code) with regional pharmacopeias and regulatory databases to ensure global consistency.
  • Key Considerations : Verify chemical structure alignment with IUPAC guidelines and confirm biological activity profiles against peer-reviewed assays .

Q. What research design principles apply to preclinical studies on Sarpicillin?

  • Methodological Approach :
    • Experimental Design : Use randomized controlled trials (RCTs) with balanced allocation to control for confounding variables.
    • Sample Size : Justify via power analysis (α=0.05, β=0.20) to detect clinically relevant effect sizes.
    • Blinding : Implement double-blinding for treatment administration and outcome assessment.
  • Reporting Standards : Adhere to NIH guidelines for preclinical research transparency (e.g., inclusion of raw data in supplements) .

Q. How to establish inclusion/exclusion criteria for clinical trials involving Sarpicillin?

  • Methodological Approach :
    • Inclusion : Base on WHO-DD’s therapeutic indications (e.g., bacterial resistance profiles).
    • Exclusion : Apply criteria related to comorbidities, drug interactions, or genetic polymorphisms affecting metabolism.
  • Documentation : Pre-register criteria on ClinicalTrials.gov and reference CONSORT guidelines for trial reporting .

Q. What data sources are validated for pharmacoepidemiological studies on Sarpicillin?

  • Methodological Approach :
    • Primary Data : Use WHO Vigibase for adverse event reports linked to Sarpicillin’s WHO-DD code.
    • Secondary Data : Integrate electronic health records (EHRs) standardized via ICD-11 and ATC codes.
  • Validation : Perform sensitivity analyses to assess data completeness and bias .

Q. How to select statistical methods for analyzing Sarpicillin’s efficacy data?

  • Methodological Approach :
    • Continuous Outcomes : Apply mixed-effects models for longitudinal data.
    • Categorical Outcomes : Use logistic regression with adjustment for covariates.
  • Reporting : Specify one-/two-tailed tests, confidence intervals, and multiplicity corrections (e.g., Bonferroni) .

Table 1 : Common Statistical Tests for Sarpicillin Research

Data TypeStatistical TestUse Case
ContinuousANOVADose-response comparisons
SurvivalCox Proportional HazardsTime-to-event analysis
BinaryChi-square/Fisher’s exactAdverse event frequency

Advanced Research Questions

Q. How to reconcile contradictory findings in Sarpicillin’s pharmacological data?

  • Methodological Approach : Conduct meta-analyses with subgroup stratification (e.g., by dosage, population). Use GRADE criteria to evaluate evidence quality and heterogeneity (I² statistic).
  • Case Study : Compare in vitro IC₅₀ values with clinical plasma concentrations to identify bioavailability discrepancies .

Q. What protocols optimize Sarpicillin’s experimental reproducibility?

  • Methodological Approach :
    • Reagent Standardization : Use WHO-DD-certified reference materials.
    • Protocol Registration : Share step-by-step workflows on platforms like Protocols.io .
  • Validation : Perform inter-laboratory cross-validation and report coefficient of variation (CV) for critical assays .

Q. How to integrate multi-omics data with WHO-DD coding in Sarpicillin research?

  • Methodological Approach :
    • Genomic Data : Link Sarpicillin’s WHO-DD code to PharmGKB entries for pharmacogenomic insights.
    • Proteomic Data : Map drug-target interactions using STRING or KEGG pathways.
  • Tools : Use bioinformatics pipelines (e.g., Bioconductor) for integrative analysis .

Q. What methodologies address longitudinal pharmacovigilance for Sarpicillin?

  • Methodological Approach :
    • Cohort Design : Use nested case-control studies within EHR databases.
    • Signal Detection : Apply disproportionality analysis (e.g., PRR, ROR) in Vigibase.
  • Bias Mitigation : Adjust for time-varying confounders via marginal structural models .

Q. How to evaluate translational challenges in Sarpicillin’s preclinical-to-clinical transition?

  • Methodological Approach :
    • PK/PD Modeling : Compare animal-derived parameters with human physiologically based pharmacokinetic (PBPK) models.
    • Biomarker Validation : Use ROC curves to assess predictive accuracy of surrogate endpoints.
  • Ethical Reporting : Align with ARRIVE 2.0 guidelines for animal studies .

Q. What frameworks support ethical reporting of Sarpicillin’s adverse events?

  • Methodological Approach :
    • Regulatory Compliance : Follow CIOMS/ICH E2B guidelines for adverse event coding.
    • Data Transparency : Share de-identified datasets via FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Audit Trails : Document decision-making processes for adverse event causality assessment .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.